molecular formula C12H19NO5S B602950 [(3,4-Dimethoxyphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine CAS No. 1156312-64-9

[(3,4-Dimethoxyphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine

Katalognummer: B602950
CAS-Nummer: 1156312-64-9
Molekulargewicht: 289.35g/mol
InChI-Schlüssel: GCHBMZSWEKZKKZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(3,4-Dimethoxyphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine is a chemical compound with the molecular formula C12H19NO5S and a molecular weight of 289.35 g/mol. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring substituted with two methoxy groups and a hydroxymethylpropyl chain.

Vorbereitungsmethoden

The synthesis of [(3,4-Dimethoxyphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine typically involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with 1-(hydroxymethyl)propylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.

Analyse Chemischer Reaktionen

[(3,4-Dimethoxyphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Wissenschaftliche Forschungsanwendungen

[(3,4-Dimethoxyphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is utilized in the development of new materials and as a precursor in the manufacture of pharmaceuticals.

Wirkmechanismus

The mechanism of action of [(3,4-Dimethoxyphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. The methoxy groups and the hydroxymethylpropyl chain contribute to the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

[(3,4-Dimethoxyphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine can be compared with other sulfonamide derivatives, such as:

    N-[1-(hydroxymethyl)propyl]-3,4-dimethoxybenzamide: Similar structure but with an amide group instead of a sulfonamide group.

    N-[1-(hydroxymethyl)propyl]-N’-(3-methoxyphenyl)ethanediamide: Contains an ethanediamide moiety and a methoxyphenyl group.

    2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]-N-[(1S)-1-(hydroxymethyl)propyl]acetamide: Features a benzoylindole structure with a hydroxymethylpropyl chain.

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Eigenschaften

CAS-Nummer

1156312-64-9

Molekularformel

C12H19NO5S

Molekulargewicht

289.35g/mol

IUPAC-Name

N-(1-hydroxybutan-2-yl)-3,4-dimethoxybenzenesulfonamide

InChI

InChI=1S/C12H19NO5S/c1-4-9(8-14)13-19(15,16)10-5-6-11(17-2)12(7-10)18-3/h5-7,9,13-14H,4,8H2,1-3H3

InChI-Schlüssel

GCHBMZSWEKZKKZ-UHFFFAOYSA-N

SMILES

CCC(CO)NS(=O)(=O)C1=CC(=C(C=C1)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.